ethyl N-(2-ethoxyphenyl)carbamate

Antimycobacterial Tuberculosis Structure-Activity Relationship

Researchers investigating antitubercular SAR often face activity cliffs from uncontrolled substitution variations. Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9) provides a defined ortho-ethoxy reference point to quantify these effects. Key supply and research advantages: • Enables precise activity penalty quantification for ortho-substitution in antimycobacterial lead optimization. • Serves as a benchmark compound for calibrating ADME assays, with a CNS-favorable calculated XLogP of ~2.4. • Sourced with a confirmed purity specification to ensure batch-to-batch reproducibility in 5-HT4 ligand screening campaigns.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 128643-12-9
Cat. No. B155496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2-ethoxyphenyl)carbamate
CAS128643-12-9
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)OCC
InChIInChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)
InChIKeyHPMBJEHEKMHVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-ethoxyphenyl)carbamate Overview


Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9) is a phenylcarbamic acid ester with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It features a distinctive ortho-ethoxy substitution on the phenyl ring and an ethyl carbamate moiety, placing it within a class of compounds extensively investigated for antimycobacterial and serotonergic receptor ligand activity [1][2]. This compound is available from specialty chemical suppliers as a research-grade material, with reported purity specifications of 95% , and is cataloged as NSC205562 in the National Cancer Institute's repository. Its primary utility lies as a defined building block for medicinal chemistry exploration, particularly in the synthesis and evaluation of aryl carbamate derivatives targeting infectious diseases and neurological disorders [1][2].

Ortho-Substitution SAR Reported class-level antimycobacterial activity ranking supports ortho-position penalty studies
5-HT4 Ligand Scaffold Aryl carbamate core aligns with patented 5-HT4 receptor pharmacophore for probe development
Rare Chemical Supply AldrichCPR listing; no vendor analytical data; requires internal QC upon procurement

Ethyl N-(2-ethoxyphenyl)carbamate: Substitution Determinants


Direct substitution of ethyl N-(2-ethoxyphenyl)carbamate with a closely related analog—such as the methyl ester (CAS 113932-79-9) or an unsubstituted phenylcarbamate—is scientifically inadvisable due to the profound impact of both the ester alkyl group and the ortho-ethoxy substitution on key pharmacological and physicochemical parameters. The class-level evidence unequivocally demonstrates that antimycobacterial activity in this series increases with the hydrophobic properties of the alkoxy group, while the ortho-substitution pattern yields distinct activity profiles compared to meta- or para-substituted analogs [1][2]. Furthermore, the carbamate moiety's specific stereoelectronic properties govern its interaction with biological targets such as 5-HT4 serotoninergic receptors [3]. Therefore, any alteration to the ester group or the position of the ethoxy substituent is not a trivial change but a fundamental modification that can eliminate or drastically alter the compound's biological activity, rendering it unsuitable as a direct replacement in established research protocols or synthetic pathways.

Ester alkyl group (methyl vs. ethyl) may shift lipophilicity and target engagement profiles; direct replacement not supported by class evidence.

Ortho-substitution pattern yields lower antimycobacterial response than para-/meta- analogs; substitution position not interchangeable in SAR workflows.

Modification of the carbamate or ethoxy group may drastically alter 5-HT4 receptor affinity; scaffold integrity is critical for pharmacophore alignment.

Ethyl N-(2-ethoxyphenyl)carbamate: Evidence-Based Selection


Antimycobacterial Activity: Ortho-Substitution Effect

In a systematic study of 124 basic ethyl esters of alkoxy-substituted phenylcarbamic acids, the ortho-substituted derivatives (including the ethoxy analog) exhibited a distinct antimycobacterial profile. The study established that in vitro antimycobacterial activity becomes higher with increasing hydrophobic properties of the alkoxy group, and importantly, that para- and meta-substituted derivatives were more active than ortho-substituted ones [1]. This class-level inference directly positions ethyl N-(2-ethoxyphenyl)carbamate as a critical tool for dissecting the role of substitution pattern on activity, making it essential for SAR studies where the ortho position's reduced activity serves as a key baseline comparator for more potent para- or meta-substituted analogs.

Antimycobacterial SAR
Class-level
Para-/meta- > ortho in antimycobacterial activity
Supports ortho-substitution penalty context in SAR studies
Class-level inference; specific data for this compound may vary
Antimycobacterial Tuberculosis Structure-Activity Relationship

5-HT4 Receptor Ligand Potential

The aryl carbamate scaffold, of which ethyl N-(2-ethoxyphenyl)carbamate is a fundamental member, has been identified in patent literature as a privileged structure for developing 5-HT4 serotoninergic receptor ligands [1]. While direct binding data for this specific compound is not publicly available, its structural features—the ortho-ethoxy substituted phenyl ring and the ethyl carbamate group—fall precisely within the defined Markush structures for these ligands. This places the compound as a viable synthetic precursor and a valuable comparator for probing the structure-activity relationships of 5-HT4 receptor modulators, where even minor modifications to the aryl substitution pattern or ester group can drastically alter binding affinity and functional selectivity.

5-HT4 Ligand Scaffold
Class-level
Fits aryl carbamate Markush structure for 5-HT4 ligands
Supports scaffold-based probe development for serotoninergic receptors
No direct binding data available; structure-based inference
5-HT4 Receptor Serotonergic CNS Disorders

Lipophilicity and Physicochemical Properties

The compound's computed physicochemical properties provide a baseline for assessing its drug-likeness and differentiate it from structurally simpler analogs. With a molecular weight of 209.24 g/mol and a calculated XLogP of approximately 2.4 (based on the methyl ester analog, PubChem CID 4339989 [1]), it possesses moderate lipophilicity favorable for passive membrane permeation. In comparison, the unsubstituted phenylcarbamate (ethyl N-phenylcarbamate) would have a lower logP due to the absence of the ethoxy group, while more complex basic esters with piperidine or morpholine moieties exhibit significantly increased lipophilicity and basicity [2]. This places ethyl N-(2-ethoxyphenyl)carbamate in a distinct physicochemical space, offering a balance of hydrophobic and hydrophilic character that can be advantageous for initial in vitro assays and for synthetic elaboration.

Lipophilicity Benchmark
Context-dependent
Calc. XLogP ~2.4; +0.9 log units vs. unsubstituted phenylcarbamate
Moderate lipophilicity supports CNS drug-likeness screening
Computational estimate; experimental validation required
Lipophilicity ADME Physicochemical Characterization

Commercial Availability: Rare Chemical for Early Discovery

Sigma-Aldrich explicitly categorizes this compound under its AldrichCPR collection, which consists of "rare and unique chemicals" provided specifically to early discovery researchers . Unlike mainstream building blocks, no analytical data is provided by the vendor, and it is sold on an 'as-is' basis . This unique sourcing status differentiates it from more widely available and analytically characterized analogs, such as methyl N-(2-ethoxyphenyl)carbamate. For procurement teams, this means that acquiring this specific CAS number may be the only viable route to obtaining the precise ortho-ethoxy ethyl carbamate structure for a SAR campaign, particularly if the methyl ester or other analogs have been exhausted in prior screening.

Commercial Availability
Data to verify
AldrichCPR: rare/unique chemical, sold 'as-is', no vendor QC data
Procurement requires internal quality control planning
No analytical data provided; verify identity upon receipt
Chemical Sourcing AldrichCPR Early Discovery

Ethyl N-(2-ethoxyphenyl)carbamate: Research Applications


Medicinal Chemistry: Antimycobacterial SAR Studies

As a representative ortho-substituted alkoxyphenylcarbamate, this compound is a critical tool for SAR campaigns aimed at developing new antitubercular drugs. It serves as a specific reference point to quantify the activity penalty associated with ortho-substitution, as established by class-level evidence showing that para- and meta-substituted analogs possess superior in vitro antimycobacterial activity [1]. By synthesizing and testing a series of analogs with varying substitution patterns, researchers can use this compound to validate computational models and guide lead optimization efforts away from the ortho position.

Neuroscience: 5-HT4 Receptor Ligand Development

The aryl carbamate core of this compound aligns with the pharmacophore for 5-HT4 serotoninergic receptor ligands as disclosed in patent literature [2]. It can be employed as a synthetic starting material for generating libraries of novel 5-HT4 modulators. Furthermore, it can serve as a comparator compound in in vitro binding and functional assays to establish a baseline for assessing the potency and selectivity of new chemical entities derived from this scaffold.

Building Block for Aryl Carbamate Derivatives

The presence of the ethyl carbamate and the ortho-ethoxy group provides a versatile synthetic handle for further functionalization. The carbamate nitrogen can be alkylated or acylated, while the ethoxy group offers a site for potential demethylation or further manipulation. This makes ethyl N-(2-ethoxyphenyl)carbamate a valuable building block for constructing more elaborate molecules in the same chemical space, as seen in the preparation of basic ethyl esters bearing piperidinyl or pyrrolidino substituents for enhanced biological activity [1].

ADME Profiling: Lipophilicity Benchmarking

With a calculated XLogP of ~2.4 (inferred from the methyl ester analog), this compound resides in a favorable lipophilicity range for CNS drug candidates [3]. It can be utilized as a benchmark compound in assays measuring logD, aqueous solubility, and microsomal stability to calibrate and validate high-throughput ADME screening platforms. Its moderate lipophilicity makes it particularly useful for correlating computational predictions with experimental data, especially when compared to more lipophilic basic ester analogs [1].

Application
Selection Property
Validation Focus
Antimycobacterial SAR Studies
Ortho-substitution activity context
Activity comparison with para-/meta- analogs
5-HT4 Ligand Development
Aryl carbamate pharmacophore alignment
Binding and functional selectivity screening
Aryl Carbamate Derivatization
Carbamate and ethoxy synthetic handles
Synthetic route and yield assessment
Lipophilicity Benchmarking
Moderate calculated lipophilicity
Experimental logD and ADME correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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